Pridopidine

描述

Pridopidine, also known as PL-101, is an orally administrated small molecule investigational drug . It is a selective and potent Sigma-1 Receptor agonist . It is being developed by Prilenia Therapeutics and is currently in late-stage clinical development for Huntington’s disease (HD) and amyotrophic lateral sclerosis (ALS) .

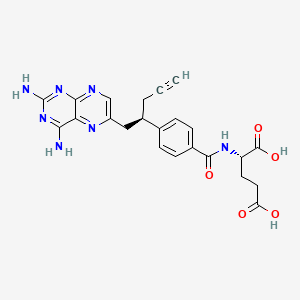

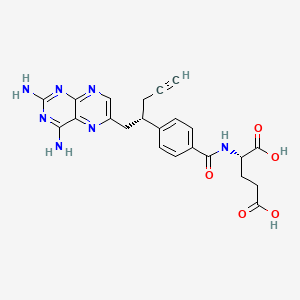

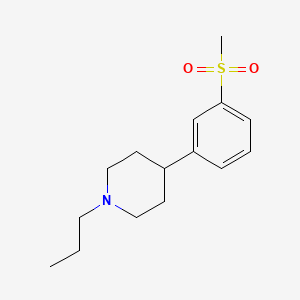

Molecular Structure Analysis

Pridopidine belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .科研应用

Mitochondrial Function and Neuroprotection in Huntington Disease

Pridopidine, a selective Sigma-1 receptor (S1R) agonist, demonstrates significant potential in improving mitochondrial functions in Huntington disease (HD) models. In human and mouse HD models, it has been shown to prevent the disruption of mitochondria-ER contact sites, leading to increased mitochondrial activity, elongation, and motility. Furthermore, it reduces mitochondrial ROS levels and normalizes mitochondrial complex activity, indicating a delay in symptom onset in YAC128 mice, a model for Huntington's disease (Naia et al., 2021).

Behavioral and Transcriptional Improvements in Huntington Disease Models

Studies have indicated that early treatment with pridopidine improves motor coordination and reduces anxiety- and depressive-like phenotypes in YAC128 mice. Notably, RNA-seq analysis revealed that pridopidine treatment reversed striatal transcriptional deficits in Huntington's disease, suggesting beneficial effects at the transcriptional level (Garcia-Miralles et al., 2017).

Potential for Treating Memory Impairment

Pridopidine has shown anti-amnesic potential, particularly in addressing memory impairment induced by phencyclidine in mice. It counteracts PCP-induced memory impairment, suggesting neuroprotective actions and its potential as a pro-cognitive drug (Sahlholm et al., 2018).

Activation of Neuroprotective Pathways

Pridopidine upregulates the expression of pathways such as BDNF, D1R, GR, and AKT/PI3K, known to promote neuronal plasticity and survival. These findings suggest that pridopidine may exert neuroprotective effects beyond its role in alleviating some symptoms of neurodegenerative diseases, including HD (Geva et al., 2016).

Improvement of Motor Performance in Huntington Disease

In clinical trials, pridopidine demonstrated improvement in motor symptoms associated with Huntington's disease. It is considered a dopamine stabilizer and has been shown to protect cells from apoptosis, resulting in improved motor performance in R6/2 mice, an HD model (Squitieri et al., 2015).

Neurorestoration in Parkinson

’s Disease ModelPridopidine has demonstrated neuroprotective and neurorestorative effects in a mouse model of Parkinson’s disease. It significantly improved deficits in forelimb use and abolished the ipsilateral rotational bias typical of hemiparkinsonian animals. These behavioral recoveries were accompanied by protection of nigral dopamine cell bodies and increased dopaminergic fiber density in the striatum, along with upregulation of neurotrophic factors (Francardo et al., 2019).

Dopamine Stabilization and Motor Function in Huntington's Disease

Pridopidine, described as a dopamine stabilizer, showed efficacy in improving motor function in patients with Huntington's disease. A study demonstrated that pridopidine 45 mg twice daily improved motor function and suggested an effect on motor symptom progression (Squitieri et al., 2010).

未来方向

Prilenia is continuing the clinical and preclinical evaluation of pridopidine in various neurodegenerative diseases and neurodevelopmental disorders and plans to initiate additional clinical studies in the future, including a global Phase 3 study in ALS . On the heels of promising HEALEY-ALS Phase 2 trial data, Prilenia Therapeutics plans to launch a pivotal Phase 3 study of pridopidine, its candidate amyotrophic lateral sclerosis (ALS) treatment, in the second half of this year .

性质

IUPAC Name |

4-(3-methylsulfonylphenyl)-1-propylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18/h4-6,12-13H,3,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKUEOZJFIXDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)C2=CC(=CC=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188225 | |

| Record name | Pridopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

ACR16 belongs to a novel class of drugs, characterised as dopaminergic stabilisers, CNS active compounds that can both enhance and counteract dopaminergic effects in the brain depending on the initial level of dopaminergic activity. ARC16 works to "smooth" the many functions of this neurotransmitter chemical in striatum and other areas of the brain. Thus they have the ability to stabilize behavioural and motor disturbances caused by neurological and psychiatric disorders. They do this in pathological states without compromising normal thought processes or motor functions. | |

| Record name | ACR-16 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Pridopidine | |

CAS RN |

346688-38-8 | |

| Record name | Pridopidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=346688-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pridopidine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0346688388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pridopidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11947 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pridopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pridopidine free base | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIDOPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4TW8S2VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

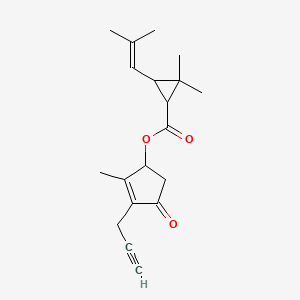

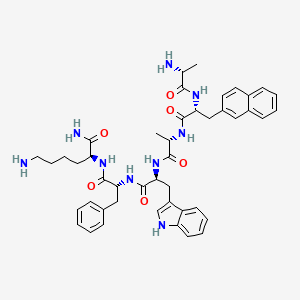

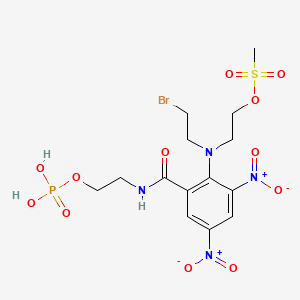

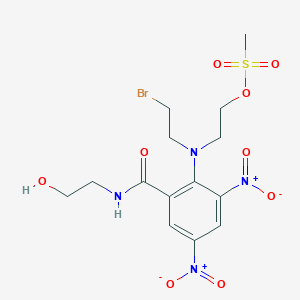

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1678032.png)